![molecular formula C15H9IO2 B611533 UBP512 CAS No. 1333112-78-9](/img/new.no-structure.jpg)
UBP512
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UBP512 is a modulator of NMDA receptors.
Scientific Research Applications
NMDA Receptor Modulation
UBP512 acts primarily on NMDA receptors, which are critical for synaptic plasticity and memory function. The compound has been shown to selectively inhibit GluN1/GluN2C and GluN1/GluN2D receptor responses, with an IC50 of approximately 51 μM and 46 μM respectively. Conversely, it potentiates responses at GluN1/GluN2A receptors, showcasing its dual role as both an inhibitor and enhancer depending on the receptor subtype involved .
Neurological Disorders
Given its modulation of NMDA receptor activity, this compound holds promise for therapeutic applications in neurological disorders such as schizophrenia and Alzheimer's disease. The ability to selectively enhance certain receptor pathways while inhibiting others may allow for targeted treatments that minimize side effects associated with broader NMDA receptor antagonists.
Study 1: Modulation Effects on Receptor Responses
A study conducted on Xenopus laevis oocytes demonstrated that this compound inhibited GluN1/GluN2C and GluN1/GluN2D receptor-mediated responses significantly while enhancing GluN1/GluN2A responses under high agonist concentrations. This indicates that this compound's modulation can be context-dependent, influenced by the presence of other neurotransmitters .
Study 2: Implications for Cancer Research
Research has also explored the potential implications of this compound in cancer biology. By modulating signaling pathways through NMDA receptors, it may influence tumor growth and metastasis indirectly via alterations in neuronal signaling that affect tumor microenvironments .
Data Tables
Receptor Type | Effect of this compound | IC50 (μM) | Comments |
---|---|---|---|
GluN1/GluN2A | Potentiation | 51 | Enhances activity at higher agonist concentrations |
GluN1/GluN2C | Inhibition | 46 | Significant blockade observed |
GluN1/GluN2D | Inhibition | 53 | Maximal inhibition at elevated glutamate levels |
Properties
CAS No. |
1333112-78-9 |
---|---|
Molecular Formula |
C15H9IO2 |
Molecular Weight |
348.1395 |
IUPAC Name |
9-iodophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
InChI Key |
HOYQQANZLZKQHU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UBP512; UBP-512; UBP 512. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.